tert-Butyl 4-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(6-methoxy-2-methylsulfanylpyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-17(2,3)24-16(21)20-8-6-12(7-9-20)11-23-14-10-13(22-4)18-15(19-14)25-5/h10,12H,6-9,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZRYJQSEIIYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC(=NC(=C2)OC)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Identity:
- IUPAC Name: tert-Butyl 4-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate
- CAS Number: 1353981-44-8
- Molecular Formula: C17H27N3O4S
- Molecular Weight: 369.48 g/mol
This compound is a piperidine derivative that incorporates a pyrimidine ring, known for its diverse biological activities, particularly in medicinal chemistry.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing pyrimidine and piperazine structures can inhibit the proliferation of various cancer cell lines:
The mechanism through which these compounds exert their anticancer effects involves several pathways:
- Inhibition of Proliferation: Compounds have been shown to significantly inhibit the growth of tumor cells by inducing apoptosis.
- Enzymatic Activity: Some derivatives exhibit inhibition of specific enzymes related to cancer progression, such as VEGFR-2, which plays a crucial role in angiogenesis.
- Molecular Docking Studies: Computational studies suggest that these compounds can effectively bind to target proteins involved in cancer cell signaling pathways, enhancing their potential as therapeutic agents.
Case Studies
- Study on MCF-7 Cells:
-
In Vivo Studies:
- In animal models, compounds with similar structures have demonstrated significant tumor reduction when administered at specific dosages, supporting their potential for further development as anticancer drugs.
Additional Biological Activities
Besides anticancer properties, the compound may exhibit other biological activities:
Antimicrobial Activity
Preliminary studies suggest that piperidine derivatives can possess antimicrobial properties, making them candidates for further investigation against various pathogens.
Neuroprotective Effects
Some research indicates that related compounds may have neuroprotective effects, potentially useful in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of pyrimidine derivatives, including tert-butyl 4-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate, as promising antiviral agents. Research indicates that modifications at specific positions on the pyrimidine ring can enhance antiviral activity against various viruses, including HIV and other retroviruses.
Case Study: Antiviral Activity
In a study published in MDPI, compounds similar to this compound were tested for their efficacy against viral replication. The study found that certain substitutions led to a significant decrease in viral load in cell cultures, indicating the compound's potential as a lead for further development in antiviral therapies .
Anticancer Properties
The compound has also been investigated for its anticancer properties, particularly its ability to inhibit polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in mitosis. Inhibitors of Plk1 have shown promise in preclinical studies for various cancers.
Case Study: Inhibition of Plk1
A study published by the National Institutes of Health explored the synthesis and biological evaluation of Plk1 inhibitors, including derivatives of pyrimidine compounds. The results demonstrated that certain modifications to the structure significantly enhanced inhibitory activity against Plk1, leading to effective mitotic arrest and apoptosis in cancer cells . This suggests that this compound could be a valuable scaffold for developing novel anticancer agents.
Structure–Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. Structure–activity relationship (SAR) studies have been performed on related compounds to identify key features that enhance their pharmacological profiles.
Data Table: Structure–Activity Relationships
| Compound | Modification | Activity (IC50 μM) | Target |
|---|---|---|---|
| A | No modification | 250 | Plk1 |
| B | Methyl group at C2 | 150 | Plk1 |
| C | Methoxy group at C6 | 80 | Plk1 |
| D | Combination of B & C | 30 | Plk1 |
This table summarizes findings from various SAR studies indicating that specific modifications can lead to significant improvements in activity against targeted kinases .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step protocols, typically starting with functionalization of the pyrimidine core and subsequent coupling to the piperidine moiety. Key steps include:
- Nucleophilic substitution : The 4-chloropyrimidine intermediate reacts with tert-butyl piperidine derivatives under basic conditions (e.g., NaH or K₂CO₃ in THF/DMF) to form the ether linkage .
- Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is commonly used to protect the piperidine nitrogen, requiring TFA or HCl for deprotection in later stages .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating intermediates and final products .
Optimization involves adjusting reaction temperatures (e.g., 60–80°C for coupling reactions), catalyst loadings (e.g., SPhos Pd G3 for Suzuki-Miyaura couplings), and solvent polarity to improve yields .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm for ¹H; ~28 ppm and ~80 ppm for ¹³C), methoxy (δ ~3.8 ppm), and methylthio (δ ~2.5 ppm) substituents. Pyrimidine ring protons appear downfield (δ ~6.5–8.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ with accuracy <5 ppm deviation .
- IR Spectroscopy : Identify carbonyl stretches (C=O, ~1700 cm⁻¹) and aromatic C-N/C-S bonds (~1250–1350 cm⁻¹) .
Advanced: How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved?
Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:
- Variable Temperature NMR : Identify coalescence temperatures for rotameric equilibria .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C/¹H-¹H couplings .
- Comparative analysis : Cross-reference with analogous compounds (e.g., tert-butyl pyrimidine derivatives in ).
Advanced: What computational methods are suitable for predicting the compound’s reactivity or binding modes?
- DFT (Density Functional Theory) : Calculate transition states for key reactions (e.g., nucleophilic substitutions) .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases or enzymes) using software like AutoDock Vina .
- MD (Molecular Dynamics) : Assess stability of proposed binding conformations over nanosecond timescales .
Advanced: How can researchers evaluate the compound’s potential biological activity?
- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based or radiometric assays .
- Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations .
- SAR (Structure-Activity Relationship) : Compare with analogs (e.g., tert-butyl 4-amino-pyrimidine derivatives) to identify critical functional groups .
Advanced: What strategies mitigate low yields in coupling reactions (e.g., Suzuki-Miyaura)?
- Pre-activation of boronates : Use Pd(OAc)₂ with SPhos ligands to enhance catalytic efficiency .
- Microwave-assisted synthesis : Reduce reaction times and improve homogeneity .
- Solvent screening : Test polar aprotic solvents (DMAc, NMP) to stabilize intermediates .
Basic: How should the compound be stored to ensure stability?
- Temperature : Store at –20°C under inert atmosphere (Ar/N₂) to prevent Boc-group degradation .
- Light sensitivity : Protect from UV exposure using amber vials .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
- Low solubility : Use mixed solvents (e.g., EtOAc/hexane) for slow vapor diffusion .
- Disorder in tert-butyl groups : Collect high-resolution data (≤0.8 Å) and refine using SHELXL with restraints .
- Twinned crystals : Apply twin-law corrections during refinement .
Advanced: How can reaction mechanisms (e.g., SNAr vs. radical pathways) be experimentally distinguished?
- Radical traps : Add TEMPO to quench radical intermediates; observe yield suppression .
- Isotopic labeling : Use ¹⁸O-labeled reagents to track nucleophilic substitution pathways .
- Kinetic studies : Monitor activation energy (Eyring plots) to differentiate concerted vs. stepwise mechanisms .
Advanced: How does structural modification (e.g., replacing methoxy with ethoxy) impact properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
